2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic derivative belonging to a class of compounds that exhibit significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

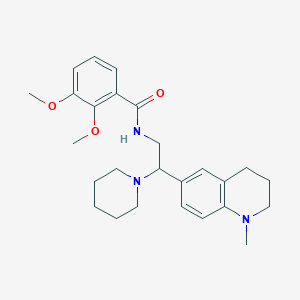

The chemical structure of the compound can be represented as follows:

This structure features a benzamide core with two methoxy groups and a complex side chain that includes a tetrahydroquinoline and a piperidine moiety.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit notable antitumor properties. For instance, studies on related tetrahydroquinoline derivatives have shown effective cytotoxicity against various human tumor cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups significantly enhances antitumor efficacy .

Antimicrobial Activity

Antimicrobial testing has demonstrated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Central Nervous System Effects

The piperidine component may contribute to central nervous system activity. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, showing promise as potential anxiolytics or analgesics. In particular, some derivatives have demonstrated significant central analgesic activity in animal models .

The biological activities of This compound are thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Receptors : The piperidine moiety may facilitate interaction with neurotransmitter receptors, influencing pain perception and mood regulation.

- DNA Interaction : Some studies suggest that these compounds can intercalate DNA or affect its topology, leading to apoptosis in cancer cells .

Study 1: Antitumor Efficacy

A study conducted by Shen et al. (2011) explored the antitumor effects of various tetrahydroquinoline derivatives. The results indicated that specific modifications in the chemical structure led to enhanced cytotoxicity against human cancer cell lines such as KB and HepG2/A2. The compound's ability to induce apoptosis was linked to its structural features .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several derivatives were synthesized and tested against common pathogens. The results showed significant inhibition zones for Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .

Applications De Recherche Scientifique

Biological Applications

The compound has shown promise in various biological applications:

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound's structural features may enhance its interaction with cancer cell pathways, potentially inhibiting tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial efficacy against a range of pathogens. The incorporation of the tetrahydroquinoline structure is believed to enhance the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Research into related tetrahydroquinolines suggests they may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Analyse Des Réactions Chimiques

Benzamide Core Formation

-

Amide bond synthesis : The benzamide moiety is typically formed via acid chloride activation followed by amide coupling with an amine precursor.

-

Methoxy group introduction : 2,3-dimethoxy substitution on the benzene ring is achieved through methylation reactions (e.g., using methyl iodide or dimethyl sulfate under alkaline conditions).

Tetrahydroquinoline (THQ) Ring Formation

-

Benzylamine precursor : A benzylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) undergoes Pictet–Spengler cyclization with aldehydes in the presence of BF₃·OEt₂ to form the THQ ring .

-

Alternative methods : Bischler–Nepieralski cyclization or Noyori Asymmetric Transfer Hydrogenation (ATH) may be employed for stereochemical control, particularly in forming 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl derivatives .

Piperidine Moiety Integration

-

Alkylation reactions : The ethyl chain bearing the piperidine group is introduced via nucleophilic substitution (e.g., using piperidine and a halogenated intermediate) .

-

Cyclization : Piperidine rings are formed through Michael addition or Thorpe–Ziegler cyclization , as seen in multi-component reactions (MCRs) involving β-nitrostyrenes .

Pictet–Spengler Cyclization

-

Key steps :

-

Formation of an iminium intermediate from benzylamine and aldehyde.

-

Cyclization under acidic conditions (BF₃·OEt₂) to form

-

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-5-4-6-16-29)18-27-26(30)21-10-7-11-24(31-2)25(21)32-3/h7,10-13,17,23H,4-6,8-9,14-16,18H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFXMKZFVYNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.